N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl bridge to an acetamide group substituted with a 5-methyl-1,2-oxazole moiety. This structure integrates pharmacophores known for diverse biological activities, including kinase inhibition and antiproliferative effects .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-11-7-14(22-25-11)21-15(24)9-26-17-13-8-20-23(16(13)18-10-19-17)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYWVAKXVLAQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321976 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
461017-84-5 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the oxazole ring through a cyclization reaction involving a suitable precursor such as 2-amino-2-methylpropanenitrile and an appropriate aldehyde. The pyrazolopyrimidine moiety can be synthesized via a condensation reaction between a hydrazine derivative and a pyrimidine aldehyde. The final step involves the formation of the sulfanylacetamide linkage through a nucleophilic substitution reaction, where the sulfanyl group is introduced using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the aforementioned synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanylacetamide linkage, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Amines, alkoxides, basic conditions (e.g., sodium hydroxide), and solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
The molecular formula of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is with a molecular weight of 358.39 g/mol.
Structural Characteristics
The compound features a complex structure that includes an oxazole ring and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The phenylpyrazolo[3,4-d]pyrimidine scaffold is noted for its effectiveness against various cancer cell lines through multiple mechanisms:
- Inhibition of EGFR and VGFR2 : The compound has shown dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC50 values ranging from 0.3 to 24 µM. This dual action is crucial for targeting tumor growth and angiogenesis .
- Induction of Apoptosis : In MCF-7 breast cancer cells, the compound effectively induced apoptosis and inhibited cell migration, demonstrating its potential as a therapeutic agent .
- Cell Cycle Arrest : The compound has been observed to suppress cell cycle progression leading to DNA fragmentation, which is a hallmark of effective anticancer drugs .
Antiparasitic and Antifungal Properties
Beyond oncology, compounds related to the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated antiparasitic and antifungal activities. These properties make them candidates for further exploration in treating infectious diseases .
Study 1: Efficacy Against Breast Cancer
A study conducted on MCF-7 cells demonstrated that the compound significantly inhibited tumor growth and induced apoptosis. The results indicated that treatment with the compound led to a marked decrease in cell viability compared to control groups .
Study 2: Dual Kinase Inhibition
Research on various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold showed that compounds similar to this compound exhibited potent inhibitory effects on both EGFR and VGFR2, suggesting a promising avenue for developing multitargeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is largely dependent on its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors involved in key biological pathways, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation. The presence of the oxazole and pyrazolopyrimidine moieties allows for strong binding affinity to these targets, enhancing its biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Example from :
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Key Differences: Incorporates a fluorinated chromenone and benzenesulfonamide group, increasing molecular weight (589.1 vs. ~366 for the target compound).
- Synthesis : Uses Suzuki-Miyaura coupling with a palladium catalyst, contrasting with the target compound’s hypothetical alkylation/condensation route .
- Physical Properties : Melting point (175–178°C) and mass spectrometry data highlight the impact of bulky substituents on stability .
Sulfanyl-Acetamide Derivatives
FP1-12 Series () :
- Structure : Hydroxyacetamide derivatives with triazole cores and sulfanyl linkages.
- Key Differences : Replaces pyrazolo[3,4-d]pyrimidine with triazole, altering electronic properties and bioavailability.
- Activity : Demonstrates antiproliferative activity, suggesting the sulfanyl-acetamide motif may enhance cytotoxicity in cancer cells .
Anti-Exudative Compounds () :
- Structure: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides.
- Key Differences : Furan and triazole substituents instead of oxazole and pyrazolopyrimidine.
- Activity : Exhibits anti-exudative effects in rats, implying structural flexibility for modulating inflammation .
Functional Group Analogues
Comparative Analysis Table
Key Findings and Implications
- Structural Impact: The pyrazolo[3,4-d]pyrimidine core (vs.
- Synthetic Flexibility : and highlight the use of zeolites or Pd catalysts for heterocyclic assembly, suggesting adaptable routes for the target compound .
- Activity Trends : Sulfanyl-acetamide derivatives show broad bioactivity (antiproliferative, anti-inflammatory), positioning the target compound as a candidate for further pharmacological screening .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Overview of the Compound
The compound features a complex structure that incorporates a pyrazolo[3,4-d]pyrimidine scaffold, known for its diverse biological activities including anticancer effects. The presence of the 5-methyl-1,2-oxazole and sulfanyl groups further contributes to its potential pharmacological properties.
Anticancer Activity
Research has shown that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives of this scaffold have been tested against various cancer cell lines, demonstrating promising results.
Case Studies and Experimental Findings
- Induction of Apoptosis : In a study involving A549 lung cancer cells, it was found that the compound could induce apoptosis at low micromolar concentrations. Specifically, flow cytometric analysis indicated that treatment with the compound resulted in a significant increase in apoptotic cells (sub-G1 peak) compared to control treatments .
- IC50 Values : The compound exhibited an IC50 value of approximately 2.24 µM against A549 cells, which is notably lower than that of doxorubicin (9.20 µM), highlighting its potential as an effective anticancer agent .
- Structure-Activity Relationships (SAR) : Variations in the pyrazolo[3,4-d]pyrimidine structure significantly affected biological activity. For example, modifications to the core structure resulted in varying degrees of potency against different cancer cell lines such as MCF-7 and PC-3. Notably, an analog showed an IC50 value as low as 1.74 µM against MCF-7 cells .
The mechanisms by which this compound exerts its effects are still under investigation but are thought to involve:
- EGFR Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Compounds related to this scaffold have shown dual inhibition against EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
Data Summary
| Property | Value |
|---|---|
| IC50 (A549) | 2.24 µM |
| IC50 (MCF-7) | 1.74 µM |
| Induces Apoptosis | Yes |
| Target Inhibition | EGFR/VGFR2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
